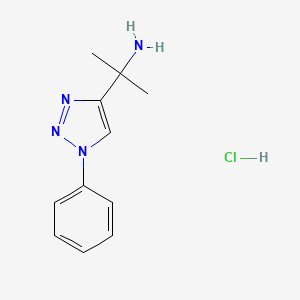

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride

Overview

Description

“2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and an amine group .

Molecular Structure Analysis

The molecular structure of similar compounds shows a triazole ring attached to a phenyl group . The exact molecular structure of “2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride” would require further analysis.Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

- Scientific Field : Organic Chemistry

- Application Summary : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .

- Methods of Application : The synthesis of these triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : New series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .

- Methods of Application : The structures of these derivatives were confirmed by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .

- Results : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

Antioxidant Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : The antioxidant properties of these compounds were demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

- Methods of Application : The antioxidant activity was evaluated using the DPPH free radical-scavenging assay .

- Results : The compounds showed remarkable antioxidant activity compared to the standard antioxidant .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines .

- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : New series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .

- Methods of Application : The structures of these derivatives were confirmed by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .

- Results : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

Future Directions

properties

IUPAC Name |

2-(1-phenyltriazol-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9;/h3-8H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRGULETWZIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)

![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)